molecular formula C12H8ClF2NO2 B1597619 Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate CAS No. 318685-01-7

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

Cat. No.: B1597619
CAS No.: 318685-01-7
M. Wt: 271.64 g/mol
InChI Key: NQGTXOOKGUUMFE-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8ClF2NO2 . It has a molecular weight of 271.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis : Utilizing aluminum metal as a catalyst under microwave irradiation, Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was synthesized, achieving a high yield of 94.2% through Gould-Jacobs reaction. The product's structure was confirmed via melting point measurements and NMR spectrometry (Song Bao-an, 2012).
  • NMR Spectral Analysis : An extensive study on the 1H, 13C, and 19F NMR spectra of Ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate and its halogenated derivatives provided detailed insights into their chemical shifts and coupling constants, showcasing the method's utility in characterizing such compounds (B. Podányi et al., 1996).

Biological Activity

  • Antibacterial Applications : Ethyl-2-chloroquinoline-3-carboxylates were synthesized from o-aminobenzophenones and evaluated for their in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera. These compounds exhibited moderate antibacterial activity, highlighting their potential as antibacterial agents (V. Krishnakumar et al., 2012).
  • Antibacterial and Anti-Tubercular Activities : Novel quinoline derivatives synthesized from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate showed significant anti-tubercular activity comparable to rifampicin, suggesting their potential as promising candidates for further investigation in anti-tubercular therapy (Yang Li et al., 2019).

Chemical Reactivity and Synthesis Applications

  • Ultrasound-Promoted Synthesis : Employing ultrasound-promoted reactions, novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives were synthesized with high regioselectivity. These compounds were screened for antibacterial activity against a range of bacteria, displaying moderate activity and emphasizing the role of ultrasound in enhancing chemical synthesis (G. L. Balaji et al., 2013).
  • Versatile Syntheses of Quinoline Derivatives : A practical synthesis route for Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate was developed, showcasing novel methods for creating 2-thioquinoline skeletons. This study highlights innovative approaches to synthesizing complex quinoline derivatives with potential pharmaceutical applications (M. Matsuoka et al., 1997).

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram. It may cause eye irritation (H319). Precautionary measures include avoiding inhalation, ingestion, and contact with skin, eyes, or clothing . Always refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information .

Properties

IUPAC Name

ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(14)3-6(10)11(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGTXOOKGUUMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363681
Record name ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318685-01-7
Record name ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared following the procedure described in Step 2 for the synthesis of 3a using 2c instead of 2a. 1H NMR (CDCl3) δ (ppm): 1.47 (3H, t, J=7.08 Hz), 4.56 (2H, q, J=7.08 Hz), 7.72 (1H, d, J=8.79 Hz), 8.39 (1H, d, J=8.78 Hz), 9.23 (1H, s). m/z 271.6/273.6 (M+/M+2). m/z 272.6 (MH+).
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Synthesis routes and methods II

Procedure details

A suspension of 58.3 g of ethyl 6,7-difluoro-4-oxoquinoline-3-carboxylate in 490 g of phosphorus oxychloride was heated at 95° C. for 5 hours with stirring. After evaporation to dryness under reduced pressure (5.2 kPa), the viscous residue obtained was supplemented with 500 cm3 of ice-cold water and decomposed by slow addition of a saturated aqueous potassium carbonate solution up to pH 8. The insoluble material formed was extracted twice with 400 cm3 of dichloromethane. The organic extracts obtained were dried over sodium sulphate in the presence of animal charcoal, filtered, and concentrated under reduced pressure (5.2 kPa). The residue obtained was recrystallized from 800 cm3 of hexane. 53 g of ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate was obtained in the form of white crystals, which melted at 111° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
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Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
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Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
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Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
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Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Reactant of Route 6
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Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate

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